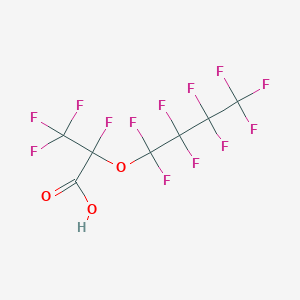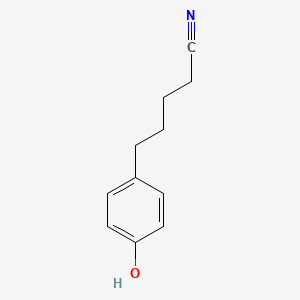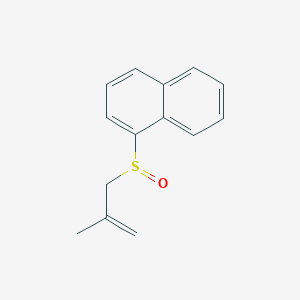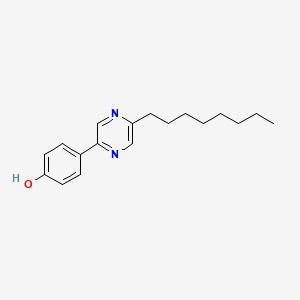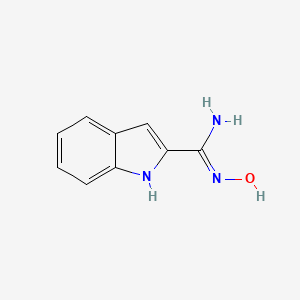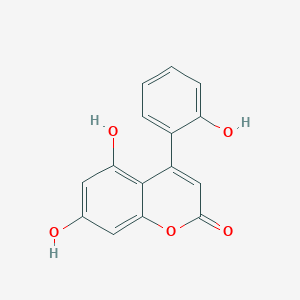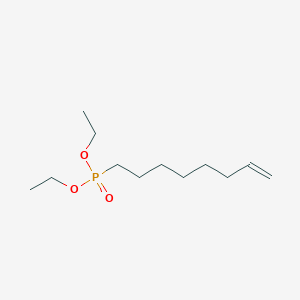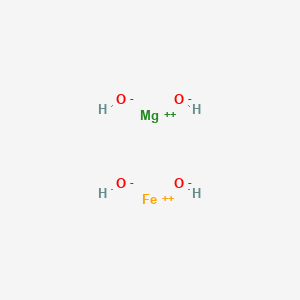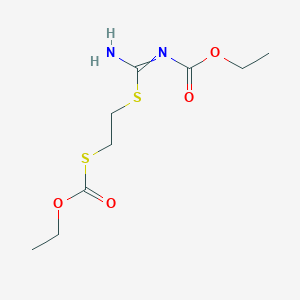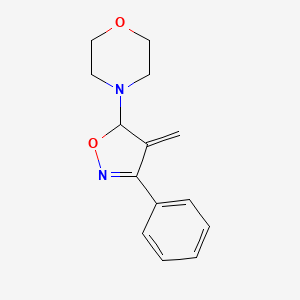
4-(4-Methylidene-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the reaction of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole, resulting in a mixture of diastereoisomeric cycloadducts . The structure and stereochemical configuration of these spiro derivatives are determined using nuclear magnetic resonance (NMR) and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with nitrones to form spiro[isoxazolidine-5,4′-isoxazolines].
Substitution Reactions: Potentially undergoes nucleophilic or electrophilic substitution reactions due to the presence of the methylene and phenyl groups.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form diastereoisomeric cycloadducts.
Nucleophiles/Electrophiles: Can be used in substitution reactions depending on the desired product.
Major Products Formed
Spiro Derivatives: Formed from cycloaddition reactions with nitrones.
Aplicaciones Científicas De Investigación
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new therapeutic agents due to its unique structure.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore.
Mecanismo De Acción
The mechanism of action of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole involves its interaction with molecular targets through its isoxazole ring. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: Isoxazole derivatives with various substitutions.
Uniqueness
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is unique due to the presence of the methylene and morpholino groups, which impart distinct chemical properties and potential biological activities compared to other isoxazole derivatives.
Propiedades
Número CAS |
113934-23-9 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-(4-methylidene-3-phenyl-1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-11-13(12-5-3-2-4-6-12)15-18-14(11)16-7-9-17-10-8-16/h2-6,14H,1,7-10H2 |
Clave InChI |
RXOUXQHXICUHBV-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(ON=C1C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
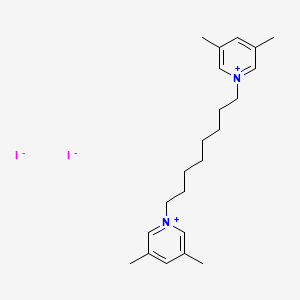
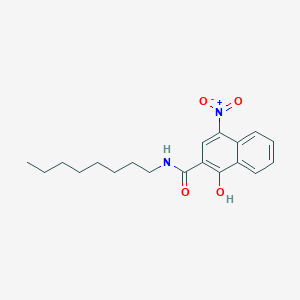

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
